An In-Depth Technical Guide to (1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol: Properties, Synthesis, and Potential Applications
An In-Depth Technical Guide to (1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol is a chiral amino alcohol of significant interest in medicinal chemistry and drug development. Its structure, featuring a difluorinated phenyl ring and specific stereochemistry, suggests potential as a valuable building block for novel therapeutic agents. The fluorine substituents can profoundly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the predicted chemical properties, established synthetic strategies for analogous compounds, and potential pharmacological relevance of this molecule, offering a foundation for further research and application.
Introduction: The Significance of Fluorinated Chiral Amino Alcohols
Chiral 1,2-amino alcohols are privileged structural motifs found in numerous biologically active compounds and pharmaceuticals.[1] The precise spatial arrangement of the amino and hydroxyl groups is often crucial for specific interactions with biological targets. The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance a drug candidate's profile.[2][3] Fluorine's high electronegativity and small size can lead to:
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation.[4]
-
Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with protein targets.[5]
-
Modified Lipophilicity and Bioavailability: Strategic fluorination can fine-tune a molecule's ability to cross biological membranes.[3]
The combination of a chiral amino alcohol scaffold with a difluorinated phenyl ring in (1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol makes it a compelling candidate for the development of novel therapeutics, potentially in areas such as neuroscience and infectious diseases, where similar phenylpropanolamine structures have shown activity.[6]
Chemical Properties and Characterization
Structure and Stereochemistry
The molecule possesses two chiral centers at the C1 and C2 positions of the propanol chain. The (1R,2S) designation defines the specific stereoisomer, which is crucial for its biological activity.
Diagram 1: Chemical Structure of (1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol
Caption: Structure of (1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol.
Predicted Physicochemical Properties
The following table summarizes the predicted properties based on computational models and data from similar structures like (1R,2R)-1-amino-1-(3-bromo-5-fluorophenyl)propan-2-ol.[7]
| Property | Predicted Value/Range | Notes |
| Molecular Formula | C₉H₁₁F₂NO | |
| Molecular Weight | 187.19 g/mol | |
| Appearance | Likely a solid at room temperature. | Based on similar amino alcohols. |
| Solubility | Soluble in methanol, ethanol, and DMSO. Limited solubility in water. | Typical for small organic molecules with polar functional groups. |
| pKa (Amine) | ~9-10 | Typical for a primary amine. |
| LogP | ~1.5 - 2.5 | The difluoro substitution increases lipophilicity compared to the non-fluorinated analog. |
Spectroscopic Characterization (Predicted)
Predicting the spectral data is crucial for the identification and characterization of the compound upon synthesis.
2.3.1. 1H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the propanol chain and the aromatic ring.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling |
| CH₃ | 1.0 - 1.3 | Doublet | J ≈ 6-7 Hz (to CH-OH) |
| CH-OH | 3.8 - 4.2 | Multiplet | Coupling to CH₃ and CH-NH₂ |
| CH-NH₂ | 4.0 - 4.4 | Doublet | J ≈ 3-5 Hz (to CH-OH) |
| NH₂ | 1.5 - 3.0 | Broad Singlet | Exchangeable with D₂O |
| OH | 2.0 - 4.0 | Broad Singlet | Exchangeable with D₂O |
| Aromatic CH | 6.8 - 7.2 | Multiplet | Complex splitting due to F-H coupling |
2.3.2. 13C NMR Spectroscopy
The carbon NMR will be characterized by the signals from the aliphatic chain and the aromatic ring, with the carbon signals of the phenyl ring showing splitting due to coupling with fluorine.
| Carbon | Predicted Chemical Shift (ppm) |
| CH₃ | 18 - 25 |
| CH-OH | 68 - 75 |
| CH-NH₂ | 55 - 62 |
| Aromatic C-F | 160 - 165 (Doublet, ¹JCF ≈ 240-250 Hz) |
| Aromatic CH | 102 - 115 (Triplet, ²JCF or ⁴JCF) |
| Aromatic C-C | 140 - 145 (Triplet, ³JCF) |
2.3.3. Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak ([M]⁺) at m/z = 187. Key fragmentation patterns for amino alcohols include alpha-cleavage.[8]
-
Alpha-cleavage between C1 and C2 would yield a resonance-stabilized cation containing the difluorophenyl group and the amino group.
-
Loss of a methyl group from the molecular ion.
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Dehydration (loss of H₂O).
Synthesis Strategies
The asymmetric synthesis of 1,2-amino alcohols is a well-established field in organic chemistry.[9][10][11] While a specific protocol for (1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol is not detailed in the literature, several general methods can be adapted.
General Asymmetric Synthesis of 1,2-Amino Alcohols
Diagram 2: General Synthetic Approaches to Chiral 1,2-Amino Alcohols
Caption: Overview of synthetic strategies for chiral 1,2-amino alcohols.
Proposed Synthetic Protocol via Asymmetric Transfer Hydrogenation
This approach is highly efficient for the synthesis of chiral 1,2-amino alcohols.[11]
Step 1: Synthesis of the α-Amino Ketone Precursor
-
Starting Material: 1-(3,5-difluorophenyl)propan-1-one.
-
α-Bromination: React the ketone with a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent to yield 2-bromo-1-(3,5-difluorophenyl)propan-1-one.
-
Amination: Displacement of the bromide with an amine source, such as ammonia or a protected amine equivalent, followed by deprotection, affords the α-amino ketone hydrochloride salt.
Step 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
-
Reaction Setup: In an inert atmosphere, dissolve the α-amino ketone hydrochloride salt in a suitable solvent (e.g., a mixture of formic acid and triethylamine, or isopropanol).
-
Catalyst Addition: Add a chiral ruthenium catalyst, such as a Ru(II)-TsDPEN complex.
-
Hydrogen Source: The formic acid/triethylamine mixture or isopropanol serves as the hydrogen source.
-
Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 40-60 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, quench the reaction, perform an extractive workup, and purify the product by column chromatography or crystallization to yield (1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol with high enantiomeric excess.
Potential Pharmacological and Biological Activities
The structural similarity of (1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol to known phenylpropanolamine drugs suggests potential activity as a sympathomimetic agent, potentially interacting with adrenergic receptors.[6] Phenylpropanolamines have historically been used as decongestants and appetite suppressants.[12]
The difluoro substitution pattern may confer unique pharmacological properties. Fluorinated aromatic rings are known to engage in specific interactions with biological targets, potentially leading to enhanced potency and selectivity.[2][3] Furthermore, the increased metabolic stability could result in an improved pharmacokinetic profile.
Potential areas of investigation for this compound include:
-
Neurotransmitter Reuptake Inhibition: Many fluorinated compounds exhibit activity at monoamine transporters.
-
Enzyme Inhibition: The amino alcohol moiety could interact with the active sites of various enzymes.
-
Antimicrobial or Antifungal Activity: Some amino alcohols have shown antimicrobial properties.[13]
Diagram 3: Potential Mechanism of Action
Caption: Potential interactions of the compound with a biological target.
Conclusion and Future Directions
(1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol represents a promising, yet underexplored, chemical entity. This guide has outlined its predicted chemical properties and provided a roadmap for its synthesis based on established methodologies for analogous compounds. The unique combination of stereochemistry and difluorination suggests that this molecule could serve as a valuable building block for the discovery of new drugs with improved pharmacological profiles.
Future research should focus on the successful synthesis and purification of this compound, followed by thorough experimental characterization of its physicochemical properties and spectral data. Subsequently, in vitro and in vivo studies are warranted to explore its biological activities and therapeutic potential.
References
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